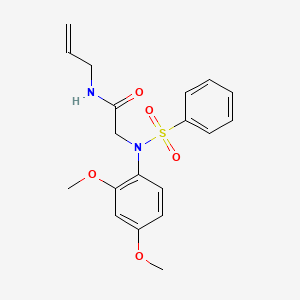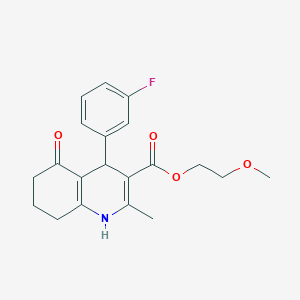
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one), also known as PTM, is a synthetic compound that has gained significant attention in scientific research due to its potential bioactivity. PTM has a unique molecular structure that makes it a promising candidate for various applications in biomedical research.
Mecanismo De Acción
The exact mechanism of action of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is not fully understood. However, it is believed that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) exerts its bioactivity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its unique molecular structure, which makes it a promising candidate for various applications in biomedical research. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) research. One potential area of research is the development of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of research is the study of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)'s mechanism of action and cellular targets. Further studies are also needed to determine the safety and toxicity of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) in vivo. Overall, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has significant potential for various applications in biomedical research, and further studies are needed to fully understand its potential therapeutic benefits.
Métodos De Síntesis
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) can be synthesized by the reaction of 1,3-phenylenediamine with ethyl acetoacetate and elemental sulfur in the presence of a catalyst. The resulting compound is then reacted with thiosemicarbazide to form 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one). This method has been optimized to produce high yields of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) with high purity.
Aplicaciones Científicas De Investigación
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been extensively studied for its potential bioactivity. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has also been studied for its antioxidant and anti-inflammatory effects. These properties make 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-[[3-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S4/c1-3-19-15(21)13(25-17(19)23)9-11-6-5-7-12(8-11)10-14-16(22)20(4-2)18(24)26-14/h5-10H,3-4H2,1-2H3/b13-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHADLWVKYRNAY-UTLPMFLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)S3)CC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)/C=C/3\C(=O)N(C(=S)S3)CC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)

![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)

![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)

